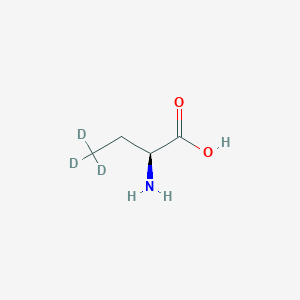
(Z)-resveratrol
Vue d'ensemble
Description
(Z)-Resveratrol is a naturally occurring polyphenol compound found in a variety of plants, including grapes, berries, peanuts, and red wine. It has been extensively studied for its potential health benefits due to its antioxidant and anti-inflammatory properties. It has also been studied for its ability to modulate gene expression and its potential to combat certain diseases and disorders.
Applications De Recherche Scientifique
Anticancer Activity in Prostate Cancer
Cis-resveratrol has been found to exhibit anticancer activity in human prostate cancer PC-3 cells . It inhibits Anoctamin1 (ANO1), a calcium-activated chloride channel involved in the proliferation, migration, and invasion of various cancer cells . Cis-resveratrol downregulates mRNA and protein expression levels of ANO1 more potently than trans-resveratrol in PC-3 prostate cancer cells .
Regulation of PARP1 Activation
Cis-resveratrol evokes a unique structural change at the active site of human tyrosyl-tRNA synthetase (TyrRS), promoting its interaction with poly-ADP-ribose polymerase 1 (PARP1), a major determinant of cellular NAD+ -dependent stress response . This TyrRS-regulated auto-PARylation of PARP1 contributes to the reported health benefits of resveratrol through the induction of protective stress response .
Improvement of Insulin Resistance
Inhibiting carbohydrate digestion and absorption can enhance insulin sensitivity by lowering postprandial blood glucose levels, decreasing insulin demand, promoting weight loss, and altering gut hormone profiles . Resveratrol intake may be beneficial in improving insulin resistance .
Antioxidant Effects
Cis-resveratrol exhibits a number of biological activities, including anti-inflammatory and anticarcinogenic properties . It is also known to have antioxidant effects .
Anti-Inflammatory Activity
As mentioned above, cis-resveratrol has anti-inflammatory properties . It can help reduce inflammation, which is beneficial for various health conditions.
Anticarcinogenic Properties
Cis-resveratrol also has anticarcinogenic properties . It can help prevent the development of cancer, making it a potential compound for cancer prevention and treatment.
Mécanisme D'action
Target of Action
Cis-resveratrol, also known as (Z)-resveratrol, is a polyphenolic compound that interacts with multiple targets in the body. It has been found to interact with various cellular components, including NF-kappaB , β1-integrin receptors , and intracellular calcium stores . These targets play crucial roles in inflammation, tumor progression, and immune response, respectively .
Mode of Action
Cis-resveratrol exerts its effects by modulating the activity of its targets. For instance, it suppresses the activation of NF-kappaB in cells infected with the herpes simplex virus . It also sensitizes colorectal cancer cells to 5-fluorouracil via β1-integrin receptors, modulating the tumor microenvironment and targeting the β1-integrin/HIF-1α signaling axis . Furthermore, it appears to affect intracellular calcium by modulating sequestration and release of intracellular stores .
Biochemical Pathways
Cis-resveratrol impacts several biochemical pathways. It activates programmed cell death pathways in tumor cells . It also influences glucose metabolism by limiting glucose absorption in the intestines, promoting glycogen formation in the liver, and boosting insulin secretion in pancreatic cells . Moreover, it has been found to activate AMPK, a key regulator of cellular energy homeostasis .
Pharmacokinetics
The pharmacokinetics of cis-resveratrol involve its absorption, distribution, metabolism, and excretion (ADME). Upon oral administration, it is absorbed by enterocytes and undergoes sulfate conjugation and glucuronidation in the liver and intestine, leading to the formation of trans-resveratrol-3-sulfate and trans-resveratrol-3-O-glucuronide metabolites .
Result of Action
The molecular and cellular effects of cis-resveratrol’s action are diverse. It exhibits anti-inflammatory, antioxidant, neuroprotective, anti-cancer, and anti-aging properties . It selectively exerts cytotoxicity on cancer cells and can attenuate cell metastasis by suppressing the epithelial-to-mesenchymal transition (EMT) plasticity signaling .
Action Environment
The action, efficacy, and stability of cis-resveratrol are influenced by environmental factors. For instance, the trans-isomer of resveratrol can transform into the cis form when exposed to ultraviolet (UV) light or heat . Moreover, the stability and transport of resveratrol are crucial events for its biological action . Various biophysical parameters, such as solubility, cis-isomerization, and redox reactions, play a role in its stability .
Propriétés
IUPAC Name |
5-[(Z)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032002 | |
| Record name | (Z)-Resveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (Z)-Resveratrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(Z)-resveratrol | |
CAS RN |
61434-67-1 | |
| Record name | cis-Resveratrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61434-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resveratrol, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Resveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61434-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESVERATROL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUA0K06FSB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (Z)-Resveratrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 - 174 °C | |
| Record name | (Z)-Resveratrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)


